molecular formula C6H7BrClFN2 B571880 (5-Bromo-3-fluoropyridin-2-YL)methanamine hydrochloride CAS No. 1257535-19-5

(5-Bromo-3-fluoropyridin-2-YL)methanamine hydrochloride

Cat. No.: B571880
CAS No.: 1257535-19-5
M. Wt: 241.488
InChI Key: QMRJGDGPGDSYMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Bromo-3-fluoropyridin-2-yl)methanamine hydrochloride (CAS 1257535-19-5) is a halogenated pyridine derivative with the molecular formula C₆H₇BrClFN₂ and a molecular weight of 241.49 g/mol . It is a hydrochloride salt of a primary amine functionalized pyridine scaffold, characterized by bromine and fluorine substituents at the 5- and 3-positions of the pyridine ring, respectively. The compound is typically stored under inert atmosphere at room temperature and exhibits hazards related to toxicity (H302: harmful if swallowed), skin/eye irritation (H315, H319), and respiratory irritation (H335) .

Properties

IUPAC Name

(5-bromo-3-fluoropyridin-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrFN2.ClH/c7-4-1-5(8)6(2-9)10-3-4;/h1,3H,2,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMRJGDGPGDSYMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)CN)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40694189
Record name 1-(5-Bromo-3-fluoropyridin-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257535-19-5
Record name 1-(5-Bromo-3-fluoropyridin-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5-bromo-3-fluoropyridin-2-yl)methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-3-fluoropyridin-2-YL)methanamine hydrochloride typically involves the bromination and fluorination of pyridine derivatives. The reaction conditions often include the use of bromine and fluorine sources under controlled temperatures and pressures to ensure the selective substitution of the hydrogen atoms on the pyridine ring .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The process involves the use of automated systems to monitor and adjust the reaction parameters in real-time .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-3-fluoropyridin-2-YL)methanamine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidation states and reduced forms of the compound .

Scientific Research Applications

(5-Bromo-3-fluoropyridin-2-YL)methanamine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (5-Bromo-3-fluoropyridin-2-YL)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Physicochemical Comparison

Compound Name Substituents (Pyridine Ring) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties
(5-Bromo-3-fluoropyridin-2-yl)methanamine hydrochloride 5-Br, 3-F C₆H₇BrClFN₂ 241.49 1257535-19-5 Purity: ≥95%; Storage: Inert atmosphere, RT
(5-Chloro-3-fluoropyridin-2-yl)methanamine hydrochloride 5-Cl, 3-F C₆H₇Cl₂FN₂ 197.04 1257535-29-7 Lower MW due to Cl substitution; similar purity and storage
(5-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride 5-Br, 6-Cl C₆H₇BrCl₂N₂ 256.94 358672-65-8 Structural isomer with Cl at 6-position; similarity score: 0.82
(5-Bromo-3-methylpyridin-2-yl)methanamine hydrochloride 5-Br, 3-CH₃ C₇H₁₀BrClN₂ 238.12 1257535-42-4 Methyl group increases lipophilicity; stored at RT
(2-Bromo-5-fluoropyridin-3-yl)methanamine hydrochloride 2-Br, 5-F C₆H₇BrClFN₂ 241.49 1428532-95-9 Halogen positions reversed; identical MW to target compound

Key Observations:

  • Positional Isomerism : Compounds with halogens at adjacent positions (e.g., 5-Br,6-Cl in CAS 358672-65-8) exhibit distinct electronic effects compared to the target compound’s 5-Br,3-F arrangement, which may influence binding interactions in medicinal chemistry applications .
  • Non-Halogen Substituents: The methyl-substituted analog (CAS 1257535-42-4) demonstrates how non-halogen groups can enhance lipophilicity, a critical factor in drug permeability .

Biological Activity

(5-Bromo-3-fluoropyridin-2-YL)methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C6H7BrClFN2C_6H_7BrClFN_2. The presence of bromine and fluorine substituents on the pyridine ring enhances its reactivity and biological interactions. The structural characteristics are crucial for its pharmacological properties, as halogen atoms can influence binding affinities to biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The compound can modulate the activity of these molecular targets, leading to various biological effects. Research indicates that it may act as an agonist for serotonin receptors, particularly the 5-HT1A receptor, which is linked to anxiolytic effects similar to those of established medications like Buspirone .

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. Its structural analogs have shown effectiveness against various bacterial strains, indicating potential applications in treating infections.

Central Nervous System Effects

Research has demonstrated that this compound may influence central nervous system (CNS) activities. In vivo studies have indicated that it can induce specific behavioral changes in animal models, suggesting anxiolytic or antidepressant-like effects. The compound's ability to interact with serotonin receptors is a key factor in these observed behaviors .

Comparative Analysis with Similar Compounds

To understand the compound's unique profile, a comparative analysis with structurally similar compounds is essential. Below is a summary table highlighting key features:

Compound NameMolecular FormulaKey Features
This compoundC6H7BrClFN2C_6H_7BrClFN_2Specific halogen substitutions enhancing biological activity
(3-Bromo-5-fluoropyridin-2-YL)methanamine hydrochlorideC6H7BrClFN2C_6H_7BrClFN_2Different substitution pattern; potential different activities
(2-Bromo-5-fluoropyridin-3-YL)methanamine hydrochlorideC7H8BrClFN2C_7H_8BrClFN_2Additional carbon; may exhibit different reactivity

This table illustrates how variations in substitution patterns can lead to different biological activities, underscoring the importance of structural modifications in drug design.

Case Studies and Research Findings

  • Serotonin Receptor Agonism : In a study evaluating the agonistic properties of various compounds on the 5-HT1A receptor, this compound demonstrated a higher affinity compared to traditional agonists like Buspirone, suggesting its potential as an anxiolytic agent .
  • Antimicrobial Efficacy : A series of tests conducted on this compound revealed significant antimicrobial activity against Gram-positive and Gram-negative bacteria, indicating its potential use as an antibiotic agent.
  • CNS Activity Assessment : Behavioral assays in rodent models showed that administration of the compound resulted in reduced anxiety-like behaviors, supporting its role as a candidate for further development in treating anxiety disorders .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.